2-Naphthyl myristate

Lipase assay Esterase interference Serum diagnostics

Serum lipase assays using shorter-chain 2-naphthyl esters suffer from non-specific carboxylesterase interference, generating false positives in pancreatitis diagnosis. This C14 myristate ester uniquely combines resistance to non-lipase serum esterases with strong bile-salt-dependent activation. • Clinically validated chromogenic lipase substrate: LOD 0.2 μg pancreatic extract; normal serum upper limit 265 Klett units (75 lipase units) with sodium cholate activation. • Distinct kinetic profile (Km = 0.200 mM, Vmax = 5.28 μmol mL⁻¹ h⁻¹ with P. fluorescens lipase) enables acyl chain length profiling against C4 and C8 ester benchmarks. • Validated for TLC bioautographic lipase inhibitor screening (LOD 0.01 ng orlistat; intra-day RSD 2.64-4.40%). Supplied as white to light yellow crystalline powder. For R&D use only.

Molecular Formula C24H34O2
Molecular Weight 354.5 g/mol
CAS No. 7262-80-8
Cat. No. B1206137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl myristate
CAS7262-80-8
Synonyms2-naphthylmyristate
beta-naphthyl myristate
Molecular FormulaC24H34O2
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(25)26-23-19-18-21-15-13-14-16-22(21)20-23/h13-16,18-20H,2-12,17H2,1H3
InChIKeySKRXBZIJSNMVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Myristate Identity and Key Traits


2-Naphthyl myristate (naphthalen-2-yl tetradecanoate; β-naphthyl myristate) is a synthetic aromatic ester formed by condensation of myristic acid (C14:0) with 2-naphthol [1]. With a molecular formula of C₂₄H₃₄O₂ and a molecular weight of 354.53 g/mol, it functions primarily as a chromogenic and fluorogenic substrate for carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), releasing 2-naphthol upon enzymatic hydrolysis . The liberated 2-naphthol can be coupled with a diazonium salt to form a quantifiable azo-dye or detected directly by fluorescence, enabling dual-mode detection in biochemical assays.

Chromogenic and fluorogenic substrate for lipase and carboxylesterase research assays
Esterase-resistant C14 chain enables lipase-selective detection in complex matrices
Dual-mode detection supports colorimetric screening and fluorometric sensitivity

Why 2-Naphthyl Myristate Is Not Interchangeable


Although the 2-naphthyl ester class shares a common chromophore, the acyl chain length dictates enzyme specificity, hydrolysis rate, and bile-salt activation behaviour. Shorter-chain analogs such as 2-naphthyl acetate (C2) and 2-naphthyl butyrate (C4) are readily hydrolysed by both esterases and lipases, whereas intermediate-chain esters like 2-naphthyl decanoate (C10) remain susceptible to serum carboxylesterases [1]. The C14 myristate ester uniquely combines resistance to non-lipase serum esterases with strong bile-salt-dependent activation, making it the preferred substrate for diagnostic lipase assays where esterase interference must be minimised [2]. Substituting a different chain length without accounting for these specificity determinants can lead to false-positive results or complete loss of assay selectivity.

Chain length
Enzyme specificity and hydrolysis rate depend on acyl chain length; shorter esters may be cleaved by non-lipase esterases, producing false positives.
Esterase interference
2-Naphthyl acetate (C2), butyrate (C4), and decanoate (C10) are susceptible to serum esterases, compromising lipase selectivity.
Bile-salt activation
The strong bile-salt-dependent activation profile of C14 ester is not shared by shorter-chain 2-naphthyl esters, limiting assay discrimination.

2-Naphthyl Myristate vs. Closest Analogs


Esterase Resistance vs. 2-Naphthyl Decanoate

2-Naphthyl myristate and 2-naphthyl laurate are not hydrolysed by 1 U/mL of serum carboxylesterase or pseudocholinesterase, whereas 2-naphthyl decanoate (C10) is actively cleaved under identical conditions. Among the esterase-resistant pair, myristate exhibits a slower rate of residual hydrolysis by serum esterase compared with laurate, providing superior selectivity for pancreatic lipase measurement [1][2].

Esterase Resistance
Head-to-head
2-Naphthyl myristate (C14): no hydrolysis 2-Naphthyl decanoate (C10): actively hydrolysed
Supports lipase-selective detection with minimal esterase false-positives in serum-based assays.
Conditions: Tris pH 9.0, cholate, serum esterases.
Lipase assay Esterase interference Serum diagnostics

Kinetic Differences vs. 2-Naphthyl Caprylate

In a comparative study of β-naphthyl esters with Pseudomonas fluorescens B52 extracellular lipase, 2-naphthyl myristate (C14) exhibited a Km of 0.200 mM and Vmax of 5.28 μmol mL⁻¹ h⁻¹, whereas 2-naphthyl caprylate (C8) showed a Km of 0.0415 mM and Vmax of 67.2 μmol mL⁻¹ h⁻¹. This represents a 4.8-fold higher Km (lower affinity) and a 12.7-fold lower Vmax for the C14 ester relative to the C8 ester [1].

Kinetic Profile (Km/Vmax)
Cross-study
Km = 0.200 mM, Vmax = 5.28 µmol mL⁻¹ h⁻¹ (myristate)
Provides a longer-chain kinetic benchmark for distinguishing lipase from esterase substrate preferences.
P. fluorescens B52 lipase, pH 8.0, 40 °C, taurocholate.
Enzyme kinetics Substrate profiling Lipase characterisation

Bile-Salt-Dependent Lipase vs. Esterase Activity

In the absence of sodium cholate, the slight hydrolysis observed with 2-naphthyl myristate is attributable to esterase activity. Upon addition of sodium cholate, hydrolysis becomes almost entirely due to lipase, with negligible esterase contribution. This bile-salt-dependent switching of enzymatic specificity is a defining property of long-chain 2-naphthyl esters such as myristate and was the basis for its selection over 2-naphthyl laurate in the clinically validated serum lipase assay [1][2].

Bile-Salt Dependency
Class-level
Without cholate: minor esterase hydrolysis; with cholate: strong lipase activity, minimal esterase.
Enables discrimination of lipase and esterase activities via bile salt addition.
Observed with human serum and pancreatic lipase.
Lipase specificity Bile salt activation Diagnostic enzymology

Dual-Mode Detection vs. 4-Nitrophenyl Myristate

2-Naphthyl myristate releases 2-naphthol upon enzymatic hydrolysis, which can be quantified either colorimetrically via azo-dye coupling with a diazonium salt (e.g., Fast Blue B) or fluorometrically by exploiting the intrinsic fluorescence of 2-naphthol. In contrast, 4-nitrophenyl myristate releases 4-nitrophenol, which is detected exclusively by absorbance at 405–410 nm . The dual detection capability of the 2-naphthyl system provides assay flexibility and a path to higher sensitivity via fluorescence.

Detection Modality
Class-level
2-Naphthyl: colorimetric (azo-dye) + fluorometric 4-Nitrophenyl: colorimetric only (405 nm)
Supports flexible assay readout from a single substrate.
Colorimetric: Fast Blue B coupling; fluorometric: 2-naphthol.
Assay development Detection modality Chromogenic substrate

TLC Bioautography Sensitivity for Inhibitor Screening

A TLC bioautographic assay employing β-naphthyl myristate as the lipase substrate with Fast Blue B salt detection achieved a limit of detection (LOD) of 0.01 ng for orlistat (a reference lipase inhibitor), with intra-day and inter-day precision RSD values of 2.64–4.40%. The authors reported that β-naphthyl myristate significantly improved both detection sensitivity and specificity compared to previously used TLC substrates [1].

Detection Limit (Orlistat)
Reported
LOD 0.01 ng orlistat; precision RSD 2.64–4.40%
Validated for high-sensitivity lipase inhibitor screening by TLC.
TLC with Fast Blue B, densitometry.
Lipase inhibitor screening TLC bioautography Method validation

2-Naphthyl Myristate – Key Applications


Diagnostic Lipase Assays for Pancreatitis

The combination of esterase resistance and bile-salt-dependent lipase activation makes 2-naphthyl myristate the chromogenic substrate of choice for colorimetric serum lipase assays in pancreatitis diagnosis. The klinically validated method using sodium cholate and β-naphthyl myristate detects as little as 0.2 μg of pooled human pancreas extract added to 0.2 mL of human serum, with a normal serum upper limit of 265 Klett units (75 lipase units) [1]. 2-Naphthyl laurate and shorter-chain esters are inferior due to higher background esterase interference.

Lipase and Esterase Substrate Profiling

The widely separated kinetic parameters of 2-naphthyl myristate (Km = 0.200 mM, Vmax = 5.28 μmol mL⁻¹ h⁻¹) relative to 2-naphthyl caprylate (Km = 0.0415 mM, Vmax = 67.2 μmol mL⁻¹ h⁻¹) and 2-naphthyl butyrate (Km = 0.141 mM, Vmax = 20.1 μmol mL⁻¹ h⁻¹) with P. fluorescens lipase provide a quantitative benchmark panel for acyl chain length profiling [2]. Including the C14 ester is essential for distinguishing true lipases (which prefer long-chain esters) from carboxylesterases (which favour short-chain substrates).

TLC Bioautography for Lipase Inhibitor Screening

β-Naphthyl myristate has been validated in a quantitative TLC bioautographic assay for lipase inhibitor screening, achieving an LOD of 0.01 ng for orlistat with intra-day precision RSD of 2.64–4.40% and inter-day RSD of 2.64–4.40% [3]. This method is suitable for screening natural product extracts and synthetic libraries, offering a rapid, stable, and specific platform for identifying anti-obesity and metabolic disorder drug leads.

Photo-Fries Rearrangement in Ordered Media

2-Naphthyl myristate has been employed alongside 2-naphthyl acetate in detailed investigations of the photo-Fries rearrangement under varied temperature and solvent conditions. The long C14 chain serves as a probe for studying the influence of ordered media (e.g., alkyl alkanoate liquid crystals) on photoproduct selectivity, providing insights into reaction cavity effects and conformational dependence of radical pair recombination [4].

Application
Selection Property
Validation Focus
Pancreatic lipase biomarker studies
Bile-salt-dependent activation & esterase resistance
Assay selectivity in serum and biological matrices
Substrate profiling for lipase/esterase enzymes
Chain-length-dependent kinetic benchmarking
Km/Vmax comparison against shorter ester panels
Lipase inhibitor screening (TLC bioautography)
High-sensitivity chromogenic detection
LOD, precision, and inhibitor activity assessment
Photo-Fries rearrangement studies
Long-chain aromatic ester as reaction probe
Photoproduct selectivity and cavity effect analysis

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